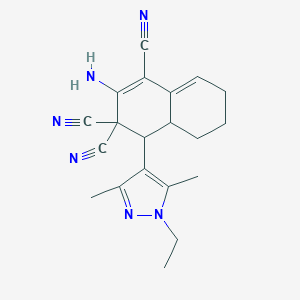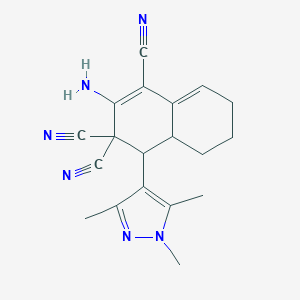
ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate, also known as ECO-3, is a compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of thiophene carboxylates and has been synthesized using various methods. In
科学研究应用
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been studied for its potential applications in various scientific research areas, including cancer research and neuroscience. In cancer research, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to have potential as a neuroprotective agent and to improve cognitive function.
作用机制
The mechanism of action of ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurons, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the activation of cellular defense mechanisms against oxidative stress. In addition, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to improve cognitive function and to have potential as a neuroprotective agent.
实验室实验的优点和局限性
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has several advantages for use in lab experiments, including its high purity and good yields during synthesis. However, one limitation of ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate.
未来方向
There are several future directions for research on ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate, including further studies on its mechanism of action, potential side effects, and toxicity. In addition, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate could be studied for its potential applications in other areas, such as cardiovascular disease and inflammation. Overall, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate shows promise as a compound with potential applications in various scientific research areas.
合成方法
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with ethyl 2-bromo-4-oxothiophene-3-carboxylate in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-chloroaniline with ethyl 2-chloro-4-oxothiophene-3-carboxylate in the presence of a base, such as sodium hydride. These methods have been reported to yield ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate in good yields and high purity.
属性
分子式 |
C13H12ClNO3S |
|---|---|
分子量 |
297.76 g/mol |
IUPAC 名称 |
ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-4-8(14)6-9/h3-6,15H,2,7H2,1H3 |
InChI 键 |
CQORPYCWAIBZSQ-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=O)C1=C(SCC1=O)NC2=CC(=CC=C2)Cl |
SMILES |
CCOC(=O)C1=C(SCC1=O)NC2=CC(=CC=C2)Cl |
规范 SMILES |
CCOC(=O)C1=C(SCC1=O)NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280209.png)

![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)

![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![Methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280219.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)


![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)
